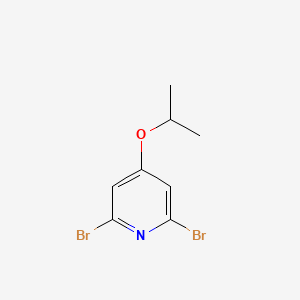
2,6-Dibromo-4-isopropoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromo-4-isopropoxypyridine: is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of two bromine atoms at the 2 and 6 positions and an isopropoxy group at the 4 position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-isopropoxypyridine typically involves the bromination of 4-isopropoxypyridine. One common method includes the use of bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to achieve selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dibromo-4-isopropoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation or reduction reactions under appropriate conditions.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,6-Dibromo-4-isopropoxypyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and other halogenated derivatives.
Biology and Medicine: In medicinal chemistry, this compound can be used in the development of pharmaceuticals. Its derivatives may exhibit biological activity and can be investigated for potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 2,6-Dibromo-4-isopropoxypyridine depends on its specific application. In chemical reactions, the bromine atoms and the isopropoxy group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved can vary based on the context in which the compound is used, such as in organic synthesis or pharmaceutical development.
Vergleich Mit ähnlichen Verbindungen
- 2,6-Dibromo-4-methoxypyridine
- 2,6-Dibromo-4-ethoxypyridine
- 2,6-Dibromo-4-phenoxypyridine
Comparison: 2,6-Dibromo-4-isopropoxypyridine is unique due to the presence of the isopropoxy group, which can influence its reactivity and physical properties compared to similar compounds with different alkoxy groups. The steric and electronic effects of the isopropoxy group can lead to differences in reaction outcomes and applications.
Eigenschaften
Molekularformel |
C8H9Br2NO |
|---|---|
Molekulargewicht |
294.97 g/mol |
IUPAC-Name |
2,6-dibromo-4-propan-2-yloxypyridine |
InChI |
InChI=1S/C8H9Br2NO/c1-5(2)12-6-3-7(9)11-8(10)4-6/h3-5H,1-2H3 |
InChI-Schlüssel |
BMGYBXMIIDYEST-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC(=NC(=C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















